N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-1-propan-2-yl-6-[6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]indazole-4-carboxamide, also known as UNC1999, is a synthetic small molecule developed as a chemical probe for investigating the biological functions of enhancer of zeste homolog 2 (EZH2) and enhancer of zeste homolog 1 (EZH1). [, , ] These enzymes are the catalytic subunits of polycomb repressive complex 2 (PRC2), which plays a critical role in gene silencing through trimethylation of lysine 27 on histone H3 (H3K27me3). [, , , , , ] UNC1999 is classified as a S-adenosyl-L-methionine (SAM)-competitive inhibitor, specifically targeting both EZH2 and EZH1 with high potency and selectivity. [, , ] This dual inhibition makes it a valuable tool for studying the roles of both enzymes, especially in cases where functional redundancy may mask the effects of inhibiting only EZH2. [, , , ] UNC1999 has shown promising anti-tumor activity in preclinical models of various cancers, particularly those dependent on EZH2 activity for their growth and survival. [, , , , , , , , , , , , , ]
A detailed protocol for the synthesis of UNC1999 is described by Konze et al. [] The synthesis involves a multi-step process starting with commercially available materials. Key steps include:* Formation of the 2-pyridone core structure.* Coupling of the pyridone moiety with the indazole core.* Introduction of the propan-2-ylpiperazinyl side chain.
UNC1999, being a SAM-competitive inhibitor, primarily participates in reactions involving the inhibition of EZH2 and EZH1 enzymatic activity. [, , ] It binds to the active site of these enzymes, competing with SAM for binding, thereby preventing the transfer of methyl groups from SAM to the lysine 27 residue of histone H3. [, , ] This ultimately leads to a decrease in H3K27me3 levels and derepression of target genes. [, , , , , ]
UNC1999 functions as a SAM-competitive inhibitor of EZH2 and EZH1. [, , ] Its 2-pyridone moiety mimics SAM and binds to the SAM-binding pocket of these enzymes, preventing the binding of the natural substrate, SAM. [, , ] This binding prevents the transfer of a methyl group from SAM to the lysine 27 residue of histone H3, thereby inhibiting the formation of H3K27me3, a repressive histone mark. [, , , , , ] By inhibiting the formation of this mark, UNC1999 causes the reactivation of genes normally silenced by PRC2. [, , , , , ]
UNC1999 is an orally bioavailable small molecule with favorable pharmacological properties. [, ] It exhibits high selectivity for EZH2 and EZH1 over a broad panel of other methyltransferases and kinases. [, ] This selectivity makes it a valuable tool for studying the specific roles of EZH2 and EZH1 in various biological processes.
UNC1999 has been extensively used in preclinical research to investigate the role of EZH2 and EZH1 in various biological processes and diseases. Here are some specific examples:* Multiple Myeloma: UNC1999 has shown promising anti-tumor effects in preclinical models of multiple myeloma, both alone and in combination with proteasome inhibitors. [, , , ] Studies suggest that it exerts its effects by derepressing tumor suppressor genes and inhibiting the oncogene MYC. [, ]* Prostate Cancer: UNC1999, in combination with proteasome inhibitors, exhibits synergistic anti-tumor activity in prostate cancer cells. []* Diffuse Large B-cell Lymphoma: This compound has demonstrated activity against diffuse large B-cell lymphoma cells, including those resistant to other EZH2 inhibitors. []* Acute Myeloid Leukemia: UNC1999, alone or combined with all-trans retinoic acid (ATRA), exhibits anti-leukemic effects by promoting differentiation and impairing the clonogenic survival of AML cells. []* Neuroblastoma: UNC1999 induces cell death and sensitizes neuroblastoma cells to 5-fluorouracil treatment. []* Hepatocellular Carcinoma: It enhances the antitumor effect of sorafenib in hepatocellular carcinoma by directly targeting EZH1. []* Bladder Cancer: UNC1999 inhibits cell growth and metastasis by targeting the JAK2/STAT3 signaling pathway. []* Conjunctival Melanoma: This compound demonstrates antitumor activity in vitro and in vivo by inhibiting cell growth and colony formation. []* Glioblastoma: UNC1999 suppresses the growth of glioblastoma brain tumor-initiating cells, especially in combination with dexamethasone. []
Beyond its use in cancer research, UNC1999 has been employed in various other research areas, including:* **Investigating the role of EZH2 in regulating CRISPR-Cas9 activity in closed chromatin. [, ]* Studying the impact of EZH1/2 on NK cell differentiation and maturation. []* Understanding the contribution of EZH2 to liver inflammation and fibrosis. []
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2